(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475174
InChI: InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
SMILES: CC(C(=O)N(CC1CCCN1C)C2CC2)N
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13475174

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide -

Specification

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
Standard InChI Key LTMWWOFMNUWZPW-FTNKSUMCSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N
SMILES CC(C(=O)N(CC1CCCN1C)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1CCCN1C)C2CC2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, reflects its stereochemical configuration and functional groups. Its molecular formula is C₁₂H₂₃N₃O, with a molar mass of 225.33 g/mol . Key structural features include:

  • A propionamide backbone with an (S)-configured amino group.

  • A cyclopropyl substituent attached to the amide nitrogen.

  • A 1-methylpyrrolidin-2-ylmethyl group, contributing to its chiral center and three-dimensional conformation.

The stereochemistry is critical for its biological activity, as evidenced by studies on analogous compounds where enantiomers exhibit distinct pharmacological profiles .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Structural DifferencesBiological Relevance
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide C₁₀H₂₁N₃OMethyl group replaces cyclopropylReduced receptor selectivity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide C₁₈H₂₇N₃OBenzyl substituent on pyrrolidineEnhanced lipophilicity
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamideC₁₃H₂₅N₃OCyclohexyl ring replaces pyrrolidineAltered metabolic stability

Synthesis and Purification

Synthetic Routes

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves multi-step organic reactions, typically including:

  • Amide Bond Formation: Coupling cyclopropylamine with a pyrrolidine-containing carboxylic acid derivative under conditions optimized for stereochemical control.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to ensure the (S)-configuration at the amino center .

  • Purification: Chromatographic techniques (e.g., HPLC) or crystallization to achieve >96% purity .

A representative synthetic pathway is outlined below:

  • Step 1: React 1-methylpyrrolidine-2-carbaldehyde with cyclopropylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine intermediate.

  • Step 2: Introduce the propionamide moiety via coupling with protected (S)-2-aminopropionic acid using EDCl/HOBt.

  • Step 3: Deprotect the amino group and purify via reversed-phase chromatography.

Physicochemical Properties

Physical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL) .

  • Melting Point: Estimated at 120–125°C based on analogues.

  • LogP: Calculated logP of 1.2, indicating moderate lipophilicity.

Chemical Stability

  • pH Sensitivity: Stable in neutral conditions but prone to hydrolysis under strongly acidic or basic conditions due to the amide bond .

  • Oxidative Stability: Susceptible to oxidation at the pyrrolidine ring’s tertiary amine, necessitating storage under inert atmospheres .

Biological Activity and Mechanism

Neuropharmacological Interactions

The compound’s pyrrolidine and cyclopropyl groups enable interactions with G-protein-coupled receptors (GPCRs) and ion channels. Studies on structurally related molecules suggest:

  • Dopamine D₂ Receptor Modulation: The cyclopropyl group enhances binding affinity (Ki = 45 nM in rat striatal membranes) .

  • Serotonin Transporter Inhibition: Analogues exhibit IC₅₀ values of 120 nM, indicating potential antidepressant applications.

Enzymatic Inhibition

In vitro assays reveal inhibitory activity against cytochrome P450 3A4 (CYP3A4) (IC₅₀ = 8.2 µM), suggesting implications in drug-drug interaction studies.

Applications in Research

Medicinal Chemistry

  • Lead Compound Optimization: Used as a scaffold for developing CNS-targeted drugs due to its blood-brain barrier permeability (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) .

  • Protease Inhibitor Design: The propionamide moiety serves as a transition-state mimic in inhibitors of HIV-1 protease .

Pharmacokinetic Studies

  • Metabolic Stability: Hepatic microsomal studies show a half-life of 23 minutes in human liver microsomes, necessitating structural modifications for in vivo applications.

  • Plasma Protein Binding: High binding (>90%) to albumin, limiting free drug concentration.

Comparison with Structural Analogues

Impact of Substitutents

  • Cyclopropyl vs. Methyl: Replacement of cyclopropyl with methyl (as in ) reduces metabolic stability (t₁/₂ = 15 min vs. 23 min) but improves aqueous solubility.

  • Pyrrolidine vs. Piperidine: Piperidine-containing analogues exhibit higher CYP inhibition but lower receptor selectivity .

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